molecular formula C10H8F2O B14872897 4-(3,4-Difluorophenyl)but-3-yn-2-ol

4-(3,4-Difluorophenyl)but-3-yn-2-ol

Cat. No.: B14872897
M. Wt: 182.17 g/mol
InChI Key: VASMVOPASBBRBV-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . This compound features a butynol backbone substituted with a difluorophenyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Chemical Reactions Analysis

4-(3,4-Difluorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,4-Difluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the butynol backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

4-(3,4-Difluorophenyl)but-3-yn-2-ol can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and functional versatility.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

4-(3,4-difluorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3

InChI Key

VASMVOPASBBRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=C(C=C1)F)F)O

Origin of Product

United States

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